molecular formula C7H6N2O3 B186363 2-Carbamoylpyridine-3-carboxylic acid CAS No. 5860-70-8

2-Carbamoylpyridine-3-carboxylic acid

Cat. No.: B186363
CAS No.: 5860-70-8
M. Wt: 166.13 g/mol
InChI Key: DIABIDLZBNRSPR-UHFFFAOYSA-N
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Description

2-Carbamoylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H6N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoylpyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with cyanoacetic acid under acidic conditions, followed by hydrolysis to yield the desired product. Another method includes the use of 2-chloronicotinic acid, which undergoes a nucleophilic substitution reaction with ammonia to form the compound.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Carbamoylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

2-Carbamoylpyridine-3-carboxylic acid has the molecular formula C7H6N2O3C_7H_6N_2O_3 and is characterized by a pyridine ring substituted with a carboxylic acid and a carbamoyl group. The presence of these functional groups contributes to its reactivity and biological activity.

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of this compound. For instance, compounds synthesized from this structure have shown effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves interaction with bacterial DNA gyrase, inhibiting its function and leading to bacterial death .

Potential Anticancer Agents

The pyridine scaffold is prevalent in many anticancer drugs. Research indicates that modifications to the 2-Carbamoylpyridine framework can yield compounds with enhanced activity against cancer cell lines. For example, derivatives have been tested for their ability to induce apoptosis in cancer cells, showing promising results .

Organic Synthesis Applications

Reagent in Synthetic Chemistry

This compound serves as a versatile reagent in organic synthesis. It can be employed in the formation of carboxylic esters and amides through condensation reactions. This utility stems from its ability to activate nucleophiles under mild conditions, facilitating the synthesis of complex molecules .

Synthesis of Functionalized Heterocycles

The compound acts as a precursor for synthesizing various heterocycles. Its derivatives can be utilized in multi-component reactions to create complex structures with potential biological activities. The introduction of substituents on the pyridine ring allows for the fine-tuning of properties, making it an attractive candidate for drug development .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial properties of several derivatives of this compound against different strains of bacteria and fungi. The results indicated that certain derivatives exhibited significant activity against S. aureus, surpassing traditional antibiotics in efficacy due to their unique interaction with bacterial enzymes .

Case Study 2: Synthesis and Characterization

Research focused on synthesizing new derivatives from this compound through various synthetic pathways. These compounds were characterized using NMR and mass spectrometry, confirming their structures and paving the way for further biological testing .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial agents derived from the compoundEffective against S. aureus
Potential anticancer agentsInduces apoptosis in cancer cells
Organic SynthesisReagent for ester and amide formationFacilitates mild condensation reactions
Precursor for functionalized heterocyclesEnables synthesis of complex structures

Mechanism of Action

The mechanism of action of 2-Carbamoylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: A simpler derivative of pyridine with similar chemical properties.

    2-Aminopyridine: Another pyridine derivative with different functional groups.

    Nicotinic acid: A well-known compound with a carboxylic acid group at the 3-position of the pyridine ring.

Uniqueness

2-Carbamoylpyridine-3-carboxylic acid is unique due to the presence of both a carbamoyl and a carboxylic acid group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.

Biological Activity

2-Carbamoylpyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological effects, including antimicrobial and antiviral properties, making it a candidate for therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

This compound can undergo various chemical reactions, including oxidation and reduction, which allow for the synthesis of different derivatives. The compound is typically synthesized through multi-step synthetic routes involving commercially available starting materials and reagents.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It can modulate enzyme activity by binding to active sites or altering metabolic pathways. For instance, it has been shown to inhibit the enzymatic activity of KDM4A, a histone demethylase implicated in cancer progression . Such interactions suggest that the compound may have potential as an anticancer agent.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been evaluated against Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives of this compound were found to be particularly effective against Staphylococcus aureus, with some exhibiting excellent antimicrobial properties .

Microorganism Activity
Staphylococcus aureusHigh sensitivity
Escherichia coliModerate activity
Candida albicansVariable effectiveness

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly in relation to HIV-1 integrase inhibitors. Compounds derived from this structure have shown promising results in inhibiting viral replication at low micromolar concentrations .

Case Studies

  • KDM4A Inhibition : In a study focused on developing selective inhibitors for KDM4A, this compound derivatives were identified as effective inhibitors with an IC50 value of approximately 7.09 μM. This finding highlights the compound's potential in cancer therapeutics by targeting epigenetic regulators .
  • Antimicrobial Screening : A library of 2-pyridone-3-carboxylic acids, including derivatives of this compound, was tested against various pathogens. The results indicated that certain derivatives displayed superior activity against S. aureus, suggesting potential for further development in treating bacterial infections .

Properties

IUPAC Name

2-carbamoylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-6(10)5-4(7(11)12)2-1-3-9-5/h1-3H,(H2,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIABIDLZBNRSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293263
Record name 2-Carbamoylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5860-70-8
Record name 5860-70-8
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Record name 2-Carbamoylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-carbamoylpyridine-3-carboxylic acid
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